molecular formula C6H13NO4S B13009714 3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide

3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide

Cat. No.: B13009714
M. Wt: 195.24 g/mol
InChI Key: OYFYFKKZPNNQDE-UHFFFAOYSA-N
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Description

3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C6H13NO4S This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an amino group substituted with a 2,3-dihydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This method is regioselective and proceeds under kinetic control, ensuring the retention of configuration during the addition process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions and reducing agents like sodium borohydride (NaBH4) for reduction reactions. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino moiety.

Scientific Research Applications

3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may confer specific biological activities.

    Industry: Utilized in the development of novel materials and chemical processes due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is unique due to the presence of the 2,3-dihydroxypropyl moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

3-[(1,1-dioxothietan-3-yl)amino]propane-1,2-diol

InChI

InChI=1S/C6H13NO4S/c8-2-6(9)1-7-5-3-12(10,11)4-5/h5-9H,1-4H2

InChI Key

OYFYFKKZPNNQDE-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NCC(CO)O

Origin of Product

United States

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